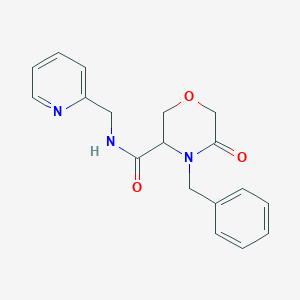

![molecular formula C13H12BrN5O B2602244 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-24-3](/img/structure/B2602244.png)

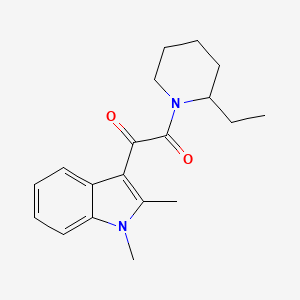

7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C13H12BrN5O . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis typically involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid at reflux .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is isoelectronic with the purine ring . This core is substituted at the 7-position with a 4-bromophenyl group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 334.17 g/mol, a XLogP3-AA value of 1.8, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . It also has an exact mass and monoisotopic mass of 333.02252 g/mol .Applications De Recherche Scientifique

Chemistry and Biological Activity

- A novel series of triazolopyrimidine derivatives, including structures related to "7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," has been synthesized and characterized. These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential utility in developing new therapeutic agents (Chauhan & Ram, 2019).

Antimicrobial and Antioxidant Properties

- The synthesis of triazolopyrimidine derivatives with varied substitutions has been achieved, demonstrating significant antimicrobial and antioxidant activities. This underscores the chemical's role in the design and development of compounds with potential applications in treating infections and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).

Heterocyclic Synthesis Techniques

- Research on the synthesis of heterocyclic compounds using dihalogentriphenylphosphorane has provided insights into methods that could potentially involve the synthesis of triazolopyrimidines. Such studies are critical for understanding the chemical reactions and pathways that can be used to create complex molecules for various scientific applications (Wamhoff, Kroth, & Strauch, 1993).

Antituberculous and Antiviral Activity

- Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic and antiviral activities. Such research highlights the potential of "7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" and its analogs in developing treatments for tuberculosis and viral infections (Titova et al., 2019).

Supramolecular Chemistry

- The study of novel pyrimidine derivatives for co-crystallization with crown ethers demonstrates the compound's relevance in supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular assemblies. This research area explores the chemical's utility in designing materials with specific molecular recognition and assembly properties (Fonari et al., 2004).

Orientations Futures

The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to evaluate its safety and potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXVSGESIAGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)

![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)

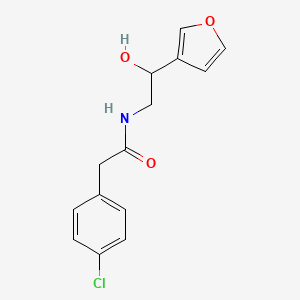

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)

![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)